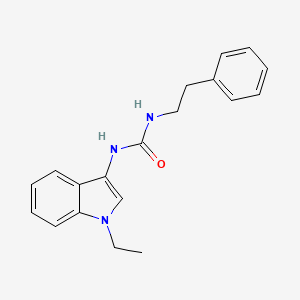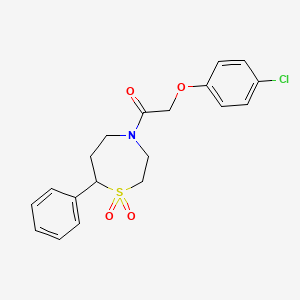
2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone
カタログ番号 B2602509
CAS番号:
2034309-18-5
分子量: 393.88
InChIキー: UIAXXSDFBTZYTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as CPET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPET is a thiazepanone derivative that has been synthesized using different methods.
科学的研究の応用
Phototransformation Studies
- Researchers Mansfield and Richard (1996) investigated the phototransformation of dichlorophen in aqueous phases. Their study provides insights into the photolysis processes of chlorinated phenolic compounds, which could be relevant for understanding the behavior of similar compounds like 2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone in environmental settings (Mansfield & Richard, 1996).
Synthesis and Biological Activity
- Patel et al. (2011) explored the synthesis of various chemical compounds involving chlorophenoxy and thiazepanone structures. They focused on their antimicrobial activity, particularly against bacteria like Bacillus subtillis and Escherichia coli. This research provides a foundation for understanding how the compound might be synthesized and used in biological contexts (Patel, Nimavat, Vyas, & Patel, 2011).
Key Intermediate Synthesis
- The work of Hai-ya (2012) in synthesizing key intermediates for Etoricoxib, which is an anti-inflammatory drug, demonstrates the utility of similar compounds in pharmaceutical synthesis. This could be relevant for the synthesis and application of 2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone (Pan Hai-ya, 2012).
Corrosion Inhibition in Iron
- Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives for their inhibition performances against corrosion of iron. This suggests potential applications of similar compounds in corrosion inhibition (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Anti-inflammatory Agents
- Research by Rehman, Saini, and Kumar (2022) on the synthesis of chalcone derivatives as anti-inflammatory agents highlights potential pharmacological applications. The synthesis techniques and biological evaluation methods discussed could be relevant for compounds like 2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone (Rehman, Saini, & Kumar, 2022).
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c20-16-6-8-17(9-7-16)25-14-19(22)21-11-10-18(26(23,24)13-12-21)15-4-2-1-3-5-15/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAXXSDFBTZYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Chloro-4-(trifluoromethyl)benzoyl chloride
76286-03-8; 850156-39-7
N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide
1797614-47-1

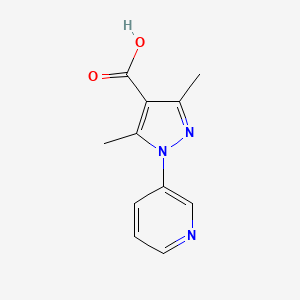
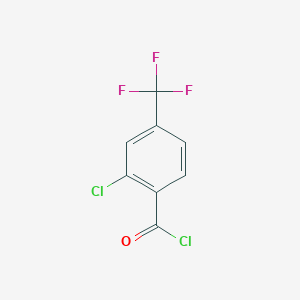

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2602431.png)
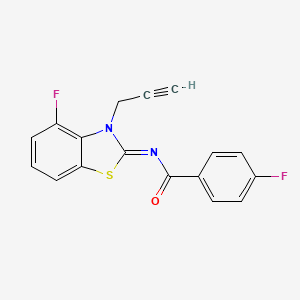
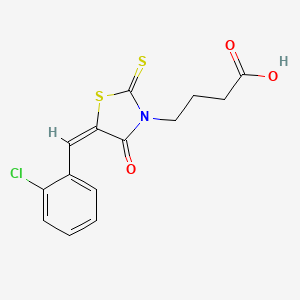
![2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2602438.png)
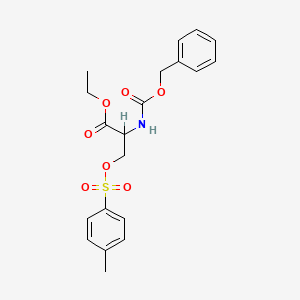
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602441.png)
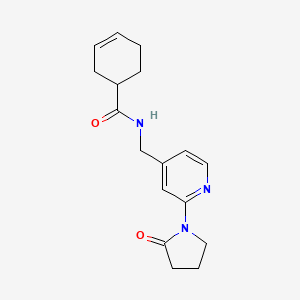
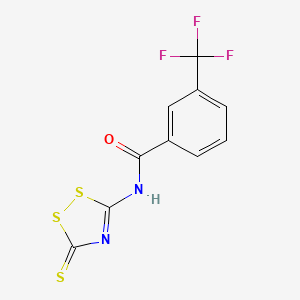
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2602444.png)
![6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine](/img/structure/B2602445.png)
